N-(2,5-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as DFTC, is a chemical compound that has gained much attention in the field of scientific research due to its potential biological applications. DFTC is a member of the triazole family of compounds, which are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of DFTC is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell division and proliferation. DFTC has been shown to inhibit topoisomerase II, an enzyme required for DNA replication, and to disrupt microtubule formation, which is necessary for cell division.
Biochemical and Physiological Effects:
DFTC has been found to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of DFTC on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFTC is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, DFTC has shown potent anticancer activity, which could be useful in the development of new cancer therapies.
However, one of the limitations of DFTC is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for DFTC.
Future Directions
There are several potential future directions for the study of DFTC. One area of research could be the development of new antibiotics based on the structure of DFTC. Another area of research could be the investigation of the anticancer mechanisms of DFTC, with the goal of developing more effective cancer therapies. Finally, further studies are needed to determine the long-term effects of DFTC on human health, as well as its potential for drug-drug interactions.
Synthesis Methods
The synthesis of DFTC involves the reaction of 2,5-difluoroaniline with ethyl propiolate in the presence of a base, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification by column chromatography.
Scientific Research Applications
DFTC has been extensively studied for its potential biological applications. It has been shown to possess antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. DFTC has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition to its antimicrobial properties, DFTC has been investigated for its anticancer activity. Studies have shown that DFTC can induce cell cycle arrest and apoptosis in cancer cells, including breast, lung, and colon cancer cells. DFTC has also been found to inhibit tumor growth in animal models.
properties
Product Name |
N-(2,5-difluorophenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide |
---|---|
Molecular Formula |
C17H14F2N4O |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-5-ethyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H14F2N4O/c1-2-15-16(21-22-23(15)12-6-4-3-5-7-12)17(24)20-14-10-11(18)8-9-13(14)19/h3-10H,2H2,1H3,(H,20,24) |
InChI Key |
MWKZDRQDYDHDID-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.